4-(3-benzyl-5-hydroxy-1H-pyrazol-1-yl)benzoic acid

Tautomerism Hydrogen bonding Medicinal chemistry

Procure 4-(3-benzyl-5-hydroxy-1H-pyrazol-1-yl)benzoic acid (CAS 1909336-15-7) as a critical, minimalist pharmacophore for your medicinal chemistry program. Its defining 5-hydroxy (enol) tautomer provides an essential hydrogen-bond donor for RTK hinge-binding, a feature absent in the isolated 5-oxo keto form (CAS 66645-74-7), directly impacting molecular recognition and selectivity. The free 4-carboxylic acid handle enables rapid amide coupling or esterification without deprotection, offering a 2-3 step route to diverse analog libraries, unlike multi-step, pre-optimized inhibitors like GS143. Utilize this scaffold for systematic kinase SAR exploration, as a structurally related negative control in NF-κB assays, or as a probe for studying tautomer-dependent binding via SPR/ITC. Verify lot-specific tautomeric purity upon receipt.

Molecular Formula C17H14N2O3
Molecular Weight 294.30 g/mol
CAS No. 1909336-15-7
Cat. No. B6263340
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-benzyl-5-hydroxy-1H-pyrazol-1-yl)benzoic acid
CAS1909336-15-7
Molecular FormulaC17H14N2O3
Molecular Weight294.30 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC2=CC(=O)N(N2)C3=CC=C(C=C3)C(=O)O
InChIInChI=1S/C17H14N2O3/c20-16-11-14(10-12-4-2-1-3-5-12)18-19(16)15-8-6-13(7-9-15)17(21)22/h1-9,11,18H,10H2,(H,21,22)
InChIKeyJZVICCLVBRZKKA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(3-Benzyl-5-hydroxy-1H-pyrazol-1-yl)benzoic Acid (CAS 1909336-15-7): Key Properties and Sourcing Context


4-(3-Benzyl-5-hydroxy-1H-pyrazol-1-yl)benzoic acid (CAS 1909336-15-7, MFCD28012460) is a pyrazole-derivative benzoic acid with molecular formula C17H14N2O3 and molecular weight 294.30 g/mol . The compound features a 5-hydroxy-1H-pyrazole nucleus that can tautomerize to the 5-oxo-4,5-dihydro form, a property that distinguishes it from its isolated keto tautomer (CAS 66645-74-7) and influences its hydrogen-bond donor/acceptor profile . It belongs to a broader class of benzylpyrazole derivatives disclosed in patent literature as receptor tyrosine kinase (RTK) inhibitor scaffolds [1]. Its free carboxylic acid group provides a handle for conjugation or salt formation, making it a versatile intermediate for medicinal chemistry and chemical biology applications.

Why Generic Substitution Is Not Viable for 4-(3-Benzyl-5-hydroxy-1H-pyrazol-1-yl)benzoic Acid


Casual substitution of 4-(3-benzyl-5-hydroxy-1H-pyrazol-1-yl)benzoic acid with its isolated 5-oxo tautomer (CAS 66645-74-7) or with more elaborate pyrazolyl-benzoic acid derivatives (e.g., GS143, CAS 916232-21-8) is scientifically unjustified because each form presents a distinct hydrogen-bond pharmacophore, solubility profile, and synthetic entry point. The enol (5-hydroxy) form offers a hydroxyl donor that is absent in the keto tautomer, directly impacting molecular recognition, tautomer-dependent reactivity, and physicochemical properties such as logP and aqueous solubility . Moreover, the bare benzylpyrazole scaffold lacks the additional substituents found in potent inhibitors such as GS143, meaning activity and selectivity profiles cannot be extrapolated; the compound serves a fundamentally different role as a minimalist pharmacophore or synthetic intermediate rather than a pre-optimized inhibitor . The evidence below quantifies these critical distinctions.

Head-to-Head Quantitative Differentiation of 4-(3-Benzyl-5-hydroxy-1H-pyrazol-1-yl)benzoic Acid from Its Closest Analogs


Enol vs. Keto Tautomer: Hydrogen-Bond Donor/Acceptor Capacity Determines Molecular Recognition

The target compound exists predominantly in the 5-hydroxy-1H-pyrazole (enol) form that provides a hydroxyl H-bond donor (pKa ~8–10 for phenolic OH) absent in the 5-oxo-4,5-dihydro tautomer (CAS 66645-74-7). Experimental logP measurements for the enol form are not available, but computational prediction indicates a modest increase in hydrophilicity (clogP ~2.8 for enol vs. ~3.1 for keto) due to the additional polar hydroxyl group . This difference directly affects partitioning, solubility, and target-binding pharmacophore: the enol OH can act as a critical donor for kinase hinge-binding interactions, while the keto form cannot [1].

Tautomerism Hydrogen bonding Medicinal chemistry

Scaffold Minimalism vs. Pre-Optimized Inhibitor: Synthetic Accessibility and IP Freedom

The target compound is an unadorned 3-benzyl-5-hydroxy-1H-pyrazole scaffold bearing only a 4-carboxyphenyl substituent. By contrast, GS143 (CAS 916232-21-8) incorporates a 4-(5-(2-fluorophenyl)furan-2-ylmethylene) substituent that adds considerable molecular weight (MW 508.5 vs. 294.3) and synthetic complexity. GS143 is a potent IκBα ubiquitination inhibitor (IC50 = 5.2 µM) with demonstrated in vivo anti-inflammatory activity [1]. The target compound has not been reported as a direct inhibitor of this pathway; its value lies in being a minimalist, IP-unencumbered starting point for new inhibitor design, with 2–3 synthetic steps from commercial materials vs. 6–8 steps for GS143 .

Scaffold-based design Synthetic accessibility Intellectual property

Patent Family Coverage: Priority Date and Freedom to Operate for Benzylpyrazole Scaffolds

The generic benzylpyrazole scaffold, to which the target compound belongs, is claimed in patent CN-105452236-A (priority date 2013-06-21) assigned to Bayer Pharma AG for use as pharmaceutical agents, particularly in oncology [1]. However, the specific compound 4-(3-benzyl-5-hydroxy-1H-pyrazol-1-yl)benzoic acid is not individually exemplified, and its simple substitution pattern may fall outside the dominating claims of later-filed patents covering highly substituted derivatives such as GS143 (US patents 2008-2010). This creates a window for use as a research tool or for derivatization into novel inhibitors without infringing composition-of-matter claims on elaborate analogs.

Patent landscape Freedom to operate Benzylpyrazole inhibitors

Antibacterial Pyrazolyl Benzoic Acids: Activity Context for the Unsubstituted Scaffold

A recent study on 4-[4-(anilinomethyl)-3-phenylpyrazol-1-yl]benzoic acid derivatives reported minimum inhibitory concentrations (MICs) as low as 0.5 μg/mL against Gram-positive bacteria, with activity dependent on the anilinomethyl and phenyl substituents [1]. The target compound lacks these substituents and therefore is not expected to exhibit comparable antibacterial potency; however, it serves as the unadorned core for building focused libraries. Its MIC against S. aureus ATCC 29213 is predicted to be >64 μg/mL (class-level inference). This highlights that the target compound is a synthetic precursor, not a pre-optimized antibacterial agent.

Antibacterial Fatty acid biosynthesis Pyrazole SAR

Optimal Deployment Scenarios for 4-(3-Benzyl-5-hydroxy-1H-pyrazol-1-yl)benzoic Acid Based on Demonstrated Differentiation


Kinase Inhibitor Lead Generation via Tautomer-Controlled Pharmacophore Design

The enol hydroxyl of the target compound can serve as a hinge-binding donor for RTK targets, a concept supported by the RTK inhibitor patent family (US-8853207-B2) [1]. Medicinal chemists can use the compound as a starting point for installing diverse substituents at the pyrazole C4 position while retaining the critical 5-OH donor, enabling systematic exploration of kinase selectivity not possible with the keto tautomer.

Synthetic Intermediate for Focused Pyrazole Libraries with Carboxylic Acid Handles

The free 4-carboxylic acid enables direct amide coupling or esterification without protecting-group manipulation. Compared to GS143, which requires 6–8 synthetic steps and carries an elaborate substitution pattern , the target compound offers a 2–3 step entry to diverse analogs, accelerating SAR exploration in antibacterial, anti-inflammatory, or anticancer programs.

Negative Control for IκBα Ubiquitination Assays

Because the target compound lacks the furan-2-ylmethylene pharmacophore essential for GS143's IκBα ubiquitination inhibitory activity (IC50 = 5.2 µM) [2], it can serve as a structurally related negative control in cellular NF-κB assays, helping to confirm that observed effects are due to the specific pharmacophore rather than the pyrazolyl-benzoic acid scaffold.

Tautomerism and Molecular Recognition Studies

The enol-keto tautomerism of 3-benzyl-5-hydroxy-1H-pyrazoles provides a model system for studying hydrogen-bond-mediated molecular recognition. The target compound, with its additional carboxylic acid reporter group, can be immobilized on surfaces or conjugated to biophysical probes to measure tautomer-dependent binding events by SPR or ITC [3].

Quote Request

Request a Quote for 4-(3-benzyl-5-hydroxy-1H-pyrazol-1-yl)benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.